Copovidone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Drug Delivery Systems

PVP-VA is extensively used in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form amorphous solid dispersions (ASDs) significantly improves the dissolution profiles of these drugs.

Case Study: Celecoxib Formulations

A study investigated the influence of different PVP-VA compositions on the dissolution behavior of celecoxib. The results indicated that ASDs made with varying ratios of PVP-VA exhibited superior dissolution rates compared to crystalline forms, demonstrating the copolymer's effectiveness in enhancing drug solubility .

| Copolymer Composition | Dissolution Rate | Bioavailability |

|---|---|---|

| PVP/VA 335 | High | Improved |

| PVP/VA 535 | Higher | Enhanced |

| PVP/VA 735 | Highest | Significantly improved |

Amorphous Solid Dispersions

PVP-VA's role in ASDs involves creating a stable matrix that prevents drug crystallization, thus maintaining supersaturation in solution. A recent study demonstrated that combining PVP-VA with other polymers like Eudragit can further enhance drug dissolution rates by synergistically inhibiting precipitation .

Case Study: Ketoconazole ASDs

In formulations containing ketoconazole, PVP-VA was shown to interact favorably with the drug, leading to improved release rates compared to formulations without the copolymer. The study utilized various characterization techniques such as FTIR and PXRD to confirm the amorphous state of the drug within the ASD .

Adhesives and Coatings

Beyond pharmaceuticals, PVP-VA is utilized in industrial applications such as hot melt adhesives and coatings. Its adhesive properties are enhanced by its film-forming capabilities, making it suitable for various substrates including plastics and paper.

Application Example: Inkjet Media

PVP-VA is employed as a binder in inkjet media coatings, improving print quality and adhesion properties on various substrates .

Food Industry

The copolymer is also used in food packaging due to its barrier properties and stability under varying environmental conditions. It helps maintain product integrity by preventing moisture transfer.

Research Trends and Future Directions

Recent advancements in analytical techniques such as Raman spectroscopy have improved the understanding of drug-polymer interactions within PVP-VA formulations . Future research may focus on optimizing copolymer ratios to enhance specific drug delivery outcomes or exploring novel applications in biomedicine.

Mécanisme D'action

Target of Action

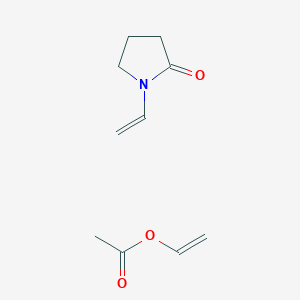

Copovidone is a copolymer of 1-vinyl-2-pyrrolidone and vinyl acetate . It is primarily used as a binder in pharmaceutical tablets and as a lubricant in eye drops . It serves as a versatile material in the foundation of oral solid dosage forms .

Mode of Action

This compound acts as a binder, helping to hold the various ingredients in a tablet together. It also acts as a lubricant, reducing friction during the tablet manufacturing process . When used in eye drops, it helps to lubricate the eye and provide relief from dryness and irritation .

Result of Action

The primary molecular and cellular effects of this compound relate to its role as a binder and lubricant. It helps to ensure that tablets and capsules maintain their shape and integrity until they reach the stomach, where they can disintegrate and release their active ingredients . In eye drops, it helps to lubricate the eye and provide relief from dryness and irritation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the disintegration time of tablets containing this compound . Additionally, the presence of inorganic salts can significantly accelerate tablet disintegration . The particle size of this compound can also influence the tensile strength and disintegration time of the resulting tablets at different compression pressures .

Méthodes De Préparation

Copovidone is synthesized by free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate in a solvent such as 2-propanol . The reaction is typically carried out under controlled conditions to ensure the desired copolymer composition and molecular weight. Industrial production methods follow current Good Manufacturing Practices (cGMP) regulations to obtain a water-soluble copolymer with a chain structure .

Analyse Des Réactions Chimiques

Copovidone undergoes various chemical reactions, including:

Oxidation: This compound can react with peroxides, leading to oxidative degradation.

Substitution: The copolymer can undergo substitution reactions with reagents like iodine, producing a deep red color.

Saponification: The vinyl acetate component of this compound can be hydrolyzed under alkaline conditions to form acetic acid and the corresponding alcohol.

Comparaison Avec Des Composés Similaires

Copovidone is often compared with other polyvinylpyrrolidone-based excipients such as povidone and crospovidone:

Crospovidone: This is an insoluble form of polyvinylpyrrolidone used as a super-disintegrant in tablet formulations.

This compound’s unique combination of vinylpyrrolidone and vinyl acetate provides it with superior binding capacity, plasticity, and solubilizing properties compared to its counterparts .

Activité Biologique

Polyvinylpyrrolidone-vinyl acetate (PVP-VA) is a copolymer widely utilized in pharmaceutical formulations due to its unique properties and biological activities. This article delves into the biological activity of PVP-VA, examining its applications, mechanisms of action, and relevant research findings.

Overview of PVP-VA

PVP-VA is a biocompatible and biodegradable polymer that exhibits excellent solubility and stability across various pH levels. Its structure allows it to interact favorably with both hydrophilic and lipophilic drugs, making it a versatile excipient in drug delivery systems. The copolymer's properties are influenced by the ratio of its components, which can be tailored to enhance specific functionalities in pharmaceutical applications.

- Drug Delivery : PVP-VA serves as a carrier or matrix for drugs in amorphous solid dispersions (ASDs). This enhances the solubility and bioavailability of poorly soluble drugs by maintaining them in a stable amorphous state, thereby preventing recrystallization during storage or dissolution .

- Bioadhesion : The polymer exhibits bioadhesive properties, which can improve the retention time of formulations at the site of action, enhancing therapeutic efficacy .

- Tissue Interaction : PVP-VA has been shown to improve gingival tissue health when used in oral care products, demonstrating its potential for local therapeutic applications .

Clinical Studies

A clinical trial investigated the effects of a PVP-VA-based gel combined with sodium DNA on gingival health. The study reported significant improvements in plaque control and gingival index scores over two weeks compared to a control group, indicating enhanced antibacterial activity and tissue trophism .

Drug Interaction Studies

PVP-VA has been studied for its interactions with various drugs:

- Ketoconazole (KTZ) : Research using NMR and FTIR techniques demonstrated that KTZ interacts moderately with PVP-VA through dipole-induced interactions. This interaction helps maintain KTZ in an amorphous state, enhancing its solubility and stability .

- Indomethacin (IND) : A study showed that combining PVP-VA with Eudragit E100 significantly inhibited the precipitation of IND from supersaturated solutions, highlighting the copolymer's role in stabilizing drug formulations .

Data Tables

Case Studies

- Gingival Health Improvement : In a randomized controlled trial, patients using a mouth rinse containing PVP-VA showed significant reductions in plaque scores after one and two weeks compared to those using a placebo .

- Drug Solubility Enhancement : A formulation study demonstrated that ASDs containing PVP-VA exhibited higher dissolution rates than those without the polymer, confirming its effectiveness in enhancing drug solubility and bioavailability .

Propriétés

IUPAC Name |

ethenyl acetate;1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUWIEKAVLOHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

733045-73-3, 25086-89-9, 116219-49-9 | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733045-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acetate-vinylpyrrolidone copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116219-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25086-89-9 | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.